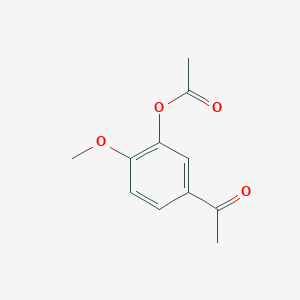

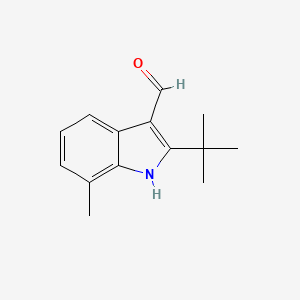

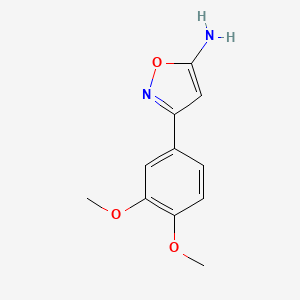

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is a derivative of benzoxazinone, which is a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, derivatives of similar structures have been studied for their potential in medical applications, such as inhibitors of immune complex-induced inflammation .

Synthesis Analysis

The synthesis of related compounds, such as 3-(benzothiazol-2-yl)-3-oxopropanenitrile, has been reported using two convenient routes. One involves the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride, and the other by treating 2-bromoacetylbenzothiazole with potassium cyanide . These methods could potentially be adapted for the synthesis of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile by choosing appropriate starting materials and reaction conditions.

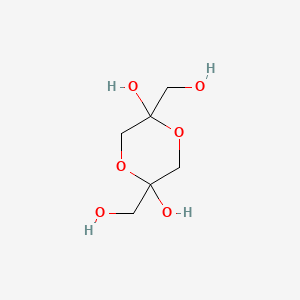

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is characterized by the presence of a benzoxazinone ring system. The activity of these compounds is influenced by the substituents attached to this core structure. For instance, the presence of a hydrazino group attached to the propanenitrile moiety has been shown to be essential for the anti-inflammatory activity of these compounds . The electronic properties of the substituents can significantly affect the biological activity of the molecule.

Chemical Reactions Analysis

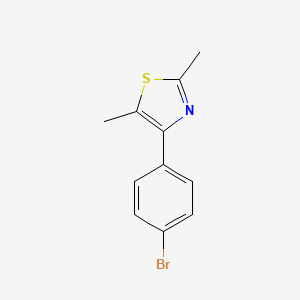

The reactivity of benzoxazinone derivatives can be quite versatile. For example, the compound 3-(benzothiazol-2-yl)-3-oxopropanenitrile reacts with heterocyclic diazonium salts to form hydrazones, which can undergo intramolecular cyclization to form various heterocyclic compounds . This indicates that the 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile could also participate in similar chemical reactions, potentially leading to a variety of biologically active molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile are not directly reported in the provided papers, we can infer that the compound is likely to be polar due to the presence of the nitrile group and may have moderate solubility in organic solvents. The presence of the oxo group could also affect its reactivity, making it susceptible to nucleophilic attacks .

Scientific Research Applications

-

Antitumor Activity

- Field : Medical Science, Oncology

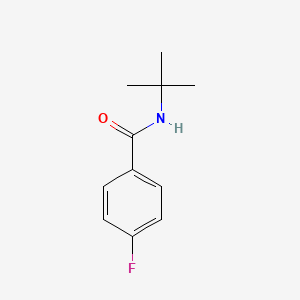

- Application : This compound has been synthesized and evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .

- Method : The compound was synthesized and then tested on various human solid tumor and leukemia cell lines .

- Results : Compound IVa showed more activity than the other compounds and the positive control temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10% .

-

Antiviral Activity

- Field : Medical Science, Virology

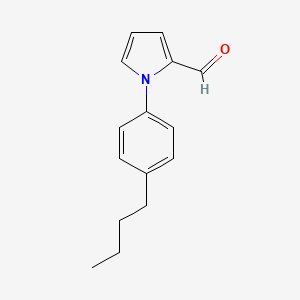

- Application : Indole derivatives, which are structurally similar to your compound, have been reported as antiviral agents .

- Method : The compound was synthesized and then tested for its inhibitory activity against influenza A .

- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

properties

IUPAC Name |

3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-3-4-11-10(7-9)14(6-2-5-13)12(15)8-16-11/h3-4,7H,2,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEGFLHUNYLAOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403935 |

Source

|

| Record name | 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |

CAS RN |

351003-19-5 |

Source

|

| Record name | 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.